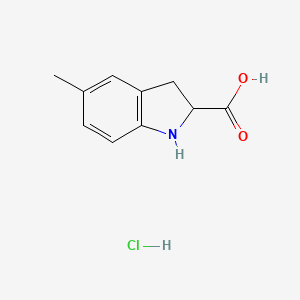
5-甲基-2-吲哚甲酸盐酸盐
描述
5-Methyl-2-indolinecarboxylic acid hydrochloride is an organic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of indole, which is a heterocyclic aromatic compound found in many natural products. The synthesis of 5-Methyl-2-indolinecarboxylic acid hydrochloride is a complex process that requires expertise in organic chemistry.
科学研究应用
合成和修饰吲哚
5-甲基-2-吲哚甲酸盐酸盐是与吲哚合成相关的化合物,在有机化学中引起了极大的兴趣,因为吲哚衍生物与广泛的生物活性相关。例如,吲哚生物碱由于其复杂的结构和强大的生物活性已经激发了化学家们一个多世纪的兴趣。最近吲哚合成方法的进展在有机化学文献中零散地展示,突显了对开发新的合成和修饰吲哚及其衍生物的方法的持续兴趣,包括5-甲基-2-吲哚甲酸盐酸盐。这种化合物可能在各种吲哚衍生物的合成中发挥作用,在制药、农药和材料科学方面具有潜在应用(Taber & Tirunahari, 2011)。
酶抑制潜力
对酶抑制剂的研究对于新药物的开发至关重要。例如,5-脂氧合酶(5-LO)抑制剂最近已成为专利的研究对象,5-LO是花生四烯酸级联中的关键酶。这种酶催化白三烯的形成,白三烯是涉及哮喘和心血管疾病等各种疾病的炎症介质。与5-甲基-2-吲哚甲酸盐酸盐相关的化合物可能潜在地作为5-LO抑制剂或作为这类抑制剂合成的中间体,为药物开发提供新途径(Hofmann & Steinhilber, 2013)。
光动力疗法
光动力疗法(PDT)是一种利用光活化化合物诱导细胞死亡的治疗方法,主要用于癌细胞。已经探索了在PDT中应用5-氨基乙酰丙酸(5-ALA)等化合物,效果各异。虽然5-ALA在某些情况下表现出了潜力,但相关化合物,包括潜在的5-甲基-2-吲哚甲酸盐酸盐,在增强PDT效果或作为新型光敏剂方面的作用,需要进一步研究。这些化合物可以有助于开发更高效和有针对性的PDT药剂(Chang, Donoho, & Zada, 2018)。
环境毒理学
研究各种化合物的环境影响和毒性,包括类似2,4-D的除草剂,对于了解它们对生态系统和人类健康的影响至关重要。对这类化合物的毒理学和致突变性的研究提供了关于它们在自然环境中行为和潜在风险的见解。通过了解5-甲基-2-吲哚甲酸盐酸盐等化合物的结构和功能关系,研究人员可以更好地评估它们的环境影响,并开发更安全、更可持续的化学实践(Zuanazzi, Ghisi, & Oliveira, 2020)。
作用机制
Target of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives often interact with multiple receptors, contributing to their diverse biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
生化分析
Biochemical Properties
5-Methyl-2-indolinecarboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Methyl-2-indolinecarboxylic acid hydrochloride, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of diseases.
Cellular Effects
The effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, 5-Methyl-2-indolinecarboxylic acid hydrochloride can induce cell death in cancer cells and inhibit their growth.
Molecular Mechanism
At the molecular level, 5-Methyl-2-indolinecarboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, 5-Methyl-2-indolinecarboxylic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-Methyl-2-indolinecarboxylic acid hydrochloride, can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
5-Methyl-2-indolinecarboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing the use of 5-Methyl-2-indolinecarboxylic acid hydrochloride in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Methyl-2-indolinecarboxylic acid hydrochloride within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5-Methyl-2-indolinecarboxylic acid hydrochloride in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 5-Methyl-2-indolinecarboxylic acid hydrochloride is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Methyl-2-indolinecarboxylic acid hydrochloride can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYBMUWMPAOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


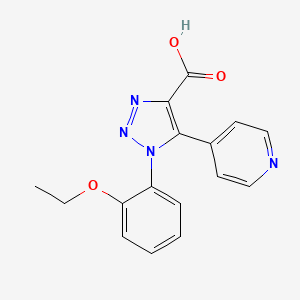
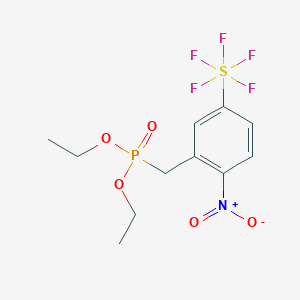
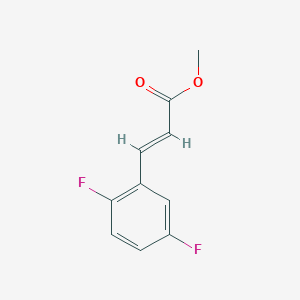
![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)
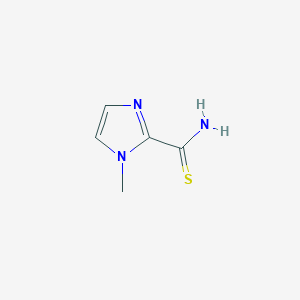

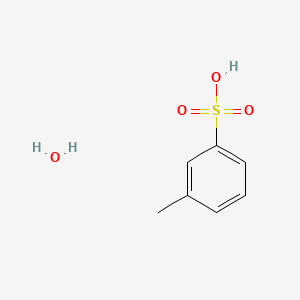
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)
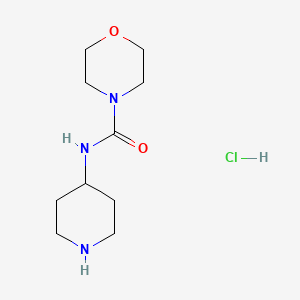

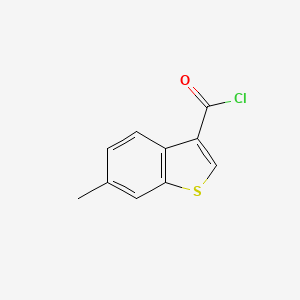
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1422234.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
